molecular formula C13H19NO B8419942 N,N-Dimethyl-5-methoxytetralin-2-amine

N,N-Dimethyl-5-methoxytetralin-2-amine

Cat. No. B8419942
M. Wt: 205.30 g/mol
InChI Key: PBACHGGJZAASIQ-UHFFFAOYSA-N
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Patent
US08236845B2

Procedure details

To a solution of 5-methoxy-2-tetralone (10.33 g, 58.62 mmol) dissolved in CH2Cl2 (400 mL) were added dimethylamine (5.6 M in EtOH, 14 mL, 76.206 mmol) and AcOH (0.46 mL, 5.862 mmol), and the mixture was stirred for 4 h at room temperature. It was then cooled to 0° C. and NaB(OAc)3H (0.45 eq, 5.59 g, 26.379 mmol) was added over a period of 20 min. After 1 h stirring at 0° C., NaB(OAc)3H (1.0 eq, 12.42 g, 58.62 mmol) was added over a period of 30 min. The reaction mixture was warmed to room temperature and stirred for 16 h. The mixture was cooled again to 0° C., and H2O (250 mL) was added slowly. The pH of the solution was adjusted to 8.0 by adding NaHCO3 saturated aqueous solution, and the mixture was stirred at 0° C. for 15 min. The layers were separated, and the aqueous phase was extracted with CH2Cl2 (4×100 mL). All organic phases were combined, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue (12.51 g) was purified by flash chromatography on silica gel (1:100:1-100:0:1 AcOEt/Hexane/Et3N) affording 8.86 g of the title compound (Rf=0.5 (AcOEt/Hexane/Et3N 10:10:2), brown colored oil, 74% yield).
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
5.59 g
Type
reactant
Reaction Step Three
Quantity
12.42 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=O)[CH2:8]2.[CH3:14][NH:15][CH3:16].CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([N:15]([CH3:16])[CH3:14])[CH2:8]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10.33 g
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
CNC
Name
Quantity
0.46 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
5.59 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Four
Name
Quantity
12.42 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
After 1 h stirring at 0° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (12.51 g) was purified by flash chromatography on silica gel (1:100:1-100:0:1 AcOEt/Hexane/Et3N)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C2CCC(CC2=CC=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.86 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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